molecular formula C15H12N4O3 B115610 Disperse Orange 3 acrylamide CAS No. 150375-01-2

Disperse Orange 3 acrylamide

Cat. No. B115610
M. Wt: 296.28 g/mol
InChI Key: UFJASOUPUMZANE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Disperse Orange 3 acrylamide is NO2C6H4N2C6H4NHCOCH=CH2 . It has a molecular weight of 296.28 g/mol . The structure contains a total of 35 bonds, including 23 non-H bonds, 17 multiple bonds, 5 rotatable bonds, 5 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amide (aliphatic), 1 N azo-derivative, and 1 nitro group (aromatic) .


Chemical Reactions Analysis

The reaction conditions for the synthesis of Disperse Orange 3 acrylamide involve several stages, including the diazotization of aniline, coupling with m-phenylenediamine, and further reactions .


Physical And Chemical Properties Analysis

Disperse Orange 3 acrylamide is a solid with a melting point of 206.5 °C (dec.) (lit.) . It has absorption maxima at 222 nm and 375 nm . It is soluble in chloroform and toluene .

Scientific Research Applications

Surface-Enhanced Raman Scattering (SERS) Studies Disperse Orange 3, a push-pull chromophore, shows significant electron mobility across its π-conjugated system due to its structural makeup, with an electron donor aminogroup and an electron-withdrawing nitrogroup. This characteristic facilitates its different adsorption behaviors on metal surfaces, depending on the substrate's properties. For instance, gold nanoparticles adsorb the molecule via the nitrogroup, while silver nanoparticles interact through the azogroup. This variation highlights Disperse Orange 3's potential in surface-enhanced Raman scattering studies, offering insights into molecular interactions with metal nanoparticles (Muniz-Miranda & Caporali, 2015).

Polymethylmethacrylate Films for Nonlinear Optics The orientation kinetics of Disperse Orange 3 molecules in polymethylmethacrylate (PMMA) films, both amorphous and nanostructured, under intense electrostatic fields were thoroughly investigated. These studies are crucial for understanding non-centrosymmetric chromophore distributions, which are essential for applications in nonlinear optics. The research demonstrated how Disperse Orange 3's orientation and the resultant second harmonic generation signals can be modulated by factors such as corona poling time and temperature, paving the way for advanced optical materials (Franco et al., 2011).

Environmental Applications Water-Retaining Materials

Research into acrylamide-based superabsorbent polymers, including those derived from Disperse Orange 3, has shown potential for increasing water retention in soils, a critical factor in agriculture. Despite challenges like high costs and low biodegradability, innovative approaches utilizing fruit peels as low-cost, highly biodegradable materials for water retention have been explored. These materials demonstrated significant water absorption and retention capabilities, offering a sustainable alternative to traditional polymers and highlighting Disperse Orange 3 derivatives' potential in environmental applications (Forreque & Barreto Neto, 2021).

Biodegradation Studies Disperse Orange 3 served as a model compound in biodegradation studies by the white-rot fungus Pleurotus ostreatus. These investigations are crucial for understanding the breakdown of azo dyes, common pollutants in wastewater. The fungus degraded Disperse Orange 3 into various metabolites, offering insights into potential bioremediation strategies for azo dye-contaminated environments. This research underlines the importance of finding eco-friendly solutions to dye pollution, with Disperse Orange 3 playing a central role in these studies (Zhao, Hardin, & Hwang, 2006).

Safety And Hazards

Disperse Orange 3 acrylamide is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment as required .

properties

IUPAC Name

N-[4-[(4-nitrophenyl)diazenyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c1-2-15(20)16-11-3-5-12(6-4-11)17-18-13-7-9-14(10-8-13)19(21)22/h2-10H,1H2,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJASOUPUMZANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392715
Record name Disperse Orange 3 acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disperse Orange 3 acrylamide

CAS RN

150375-01-2
Record name Disperse Orange 3 acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disperse Orange 3 acrylamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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